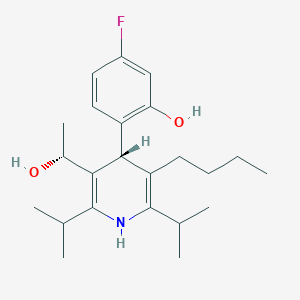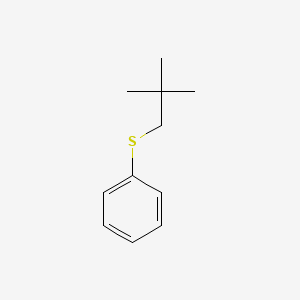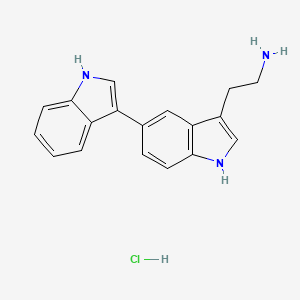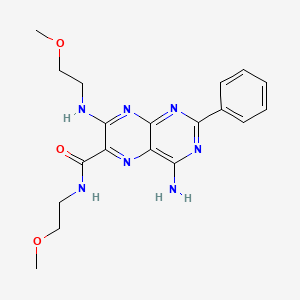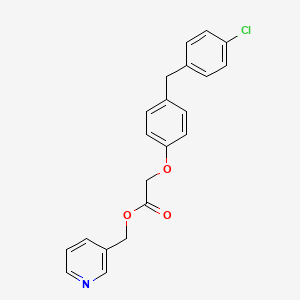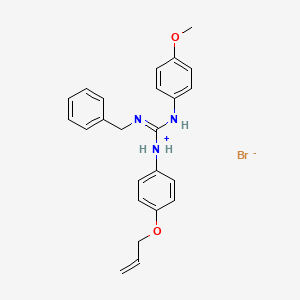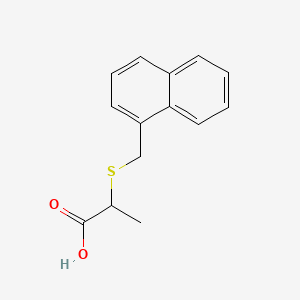
2,4,5-T trimethylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorophenoxyacetic acid trimethylamine salt is a compound derived from 2,4,5-Trichlorophenoxyacetic acid, a synthetic herbicide. This compound is known for its use in agriculture and forestry to control broadleaf weeds. The trimethylamine salt form enhances its solubility and ease of application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trichlorophenoxyacetic acid trimethylamine salt involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with trimethylamine. The reaction typically occurs in a solvent such as water or an organic solvent under controlled temperature and pH conditions to ensure complete conversion to the salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity by maintaining optimal reaction conditions and using high-quality raw materials. The final product is then purified and formulated for agricultural use.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Formation of chlorinated phenolic compounds.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorophenoxyacetic acid trimethylamine salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Widely used in agriculture for weed control and in forestry for managing undergrowth.
Wirkmechanismus
The compound exerts its herbicidal effects by mimicking natural plant hormones called auxins. It disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and signaling pathways involved in cell division and elongation.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar applications but different chemical properties.
Dicamba: A herbicide with a different mode of action but used for similar purposes.
Triclopyr: Another herbicide used for controlling woody plants and broadleaf weeds.
Uniqueness: 2,4,5-Trichlorophenoxyacetic acid trimethylamine salt is unique due to its specific chemical structure, which provides distinct solubility and reactivity properties. Its effectiveness in controlling a wide range of broadleaf weeds makes it a valuable tool in agriculture and forestry.
Eigenschaften
CAS-Nummer |
6369-96-6 |
|---|---|
Molekularformel |
C11H14Cl3NO3 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C3H9N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-4(2)3/h1-2H,3H2,(H,12,13);1-3H3 |
InChI-Schlüssel |
NIUIAPURUKNXIY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


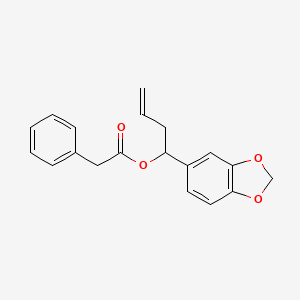
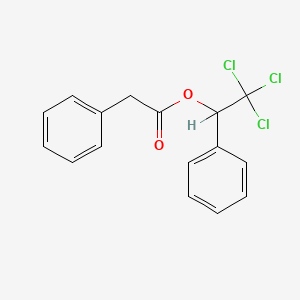
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
